

AZD5597: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: AZD5597

Cat. No.: B1683948

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Introduction

AZD5597 is a potent, intravenously administered, small molecule inhibitor belonging to the imidazole pyrimidine amide class of compounds. Developed by AstraZeneca, it has been identified as a powerful inhibitor of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. This technical guide provides a detailed overview of the known kinase selectivity profile of **AZD5597**, outlines general experimental protocols for determining kinase inhibition, and visualizes the primary signaling pathway affected by this compound.

Disclaimer: A comprehensive, publicly available kinome-wide selectivity screen for **AZD5597** has not been identified at the time of this writing. The data presented here is based on published findings for its primary targets.

Data Presentation: Known Kinase Inhibition Profile of AZD5597

The primary targets of **AZD5597** are members of the Cyclin-Dependent Kinase family, with particularly high potency against CDK1 and CDK2.^{[1][2][3]} The available quantitative data on its inhibitory activity is summarized in the table below.

Kinase Target	IC50 (nM)	Ligand/Substrate	Assay Type	Reference
CDK1/Cyclin B	2	Histone H1	Scintillation proximity assay	[1][2]
CDK2/Cyclin E	2	Histone H1	Scintillation proximity assay	[1][2]
CDK9/Cyclin T1	Not specified	Not specified	Not specified	[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Potential Off-Target Profile

While a comprehensive off-target profile for **AZD5597** is not publicly available, the chemical scaffold of imidazole pyrimidine amides has been explored in the development of various kinase inhibitors.[5][6][7] Compounds with this core structure have been reported to interact with a range of kinases, and it is therefore plausible that **AZD5597** may exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. Other CDK inhibitors have shown cross-reactivity with kinases such as GSK3, ROCK, and Aurora kinases.[8][9][10] However, without specific experimental data, any discussion of off-targets for **AZD5597** remains speculative. Rigorous kinome-wide screening would be necessary to definitively determine its selectivity profile.

Experimental Protocols

Detailed experimental protocols for the specific assays used to determine the IC50 values for **AZD5597** are not fully described in the public literature. However, radiometric and fluorescence-based assays are standard methods for quantifying kinase inhibition. A generalized protocol for a radiometric protein kinase assay is provided below as a representative example.

Generalized Radiometric Protein Kinase Assay Protocol

This method measures the incorporation of a radiolabeled phosphate group (from [γ -³²P]ATP) into a substrate peptide or protein by the kinase.[11][12][13]

Materials:

- Purified, active kinase (e.g., CDK1/Cyclin B)
- Kinase-specific substrate (e.g., Histone H1)
- [γ - ^{32}P]ATP
- Unlabeled ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM DTT)
- **AZD5597** stock solution (in DMSO)
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation cocktail
- Scintillation counter

Procedure:

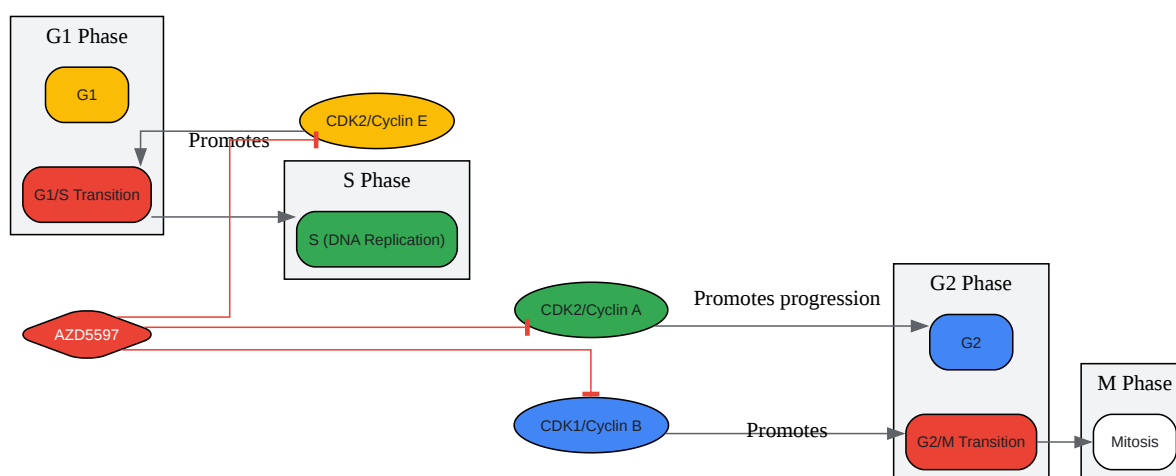
- **Reaction Setup:** Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
- **Inhibitor Addition:** Add varying concentrations of **AZD5597** (or DMSO as a vehicle control) to the reaction mixture.
- **Initiation:** Start the kinase reaction by adding a mixture of [γ - ^{32}P]ATP and unlabeled ATP.
- **Incubation:** Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
- **Termination:** Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ - ^{32}P]ATP will not.

- **Washing:** Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ - ^{32}P]ATP.
- **Quantification:** Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** The amount of radioactivity is proportional to the kinase activity. The IC₅₀ value for **AZD5597** can be determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action of **AZD5597** is the inhibition of CDK1 and CDK2, which are central regulators of the cell cycle. The following diagram illustrates the key role of these kinases in cell cycle progression.

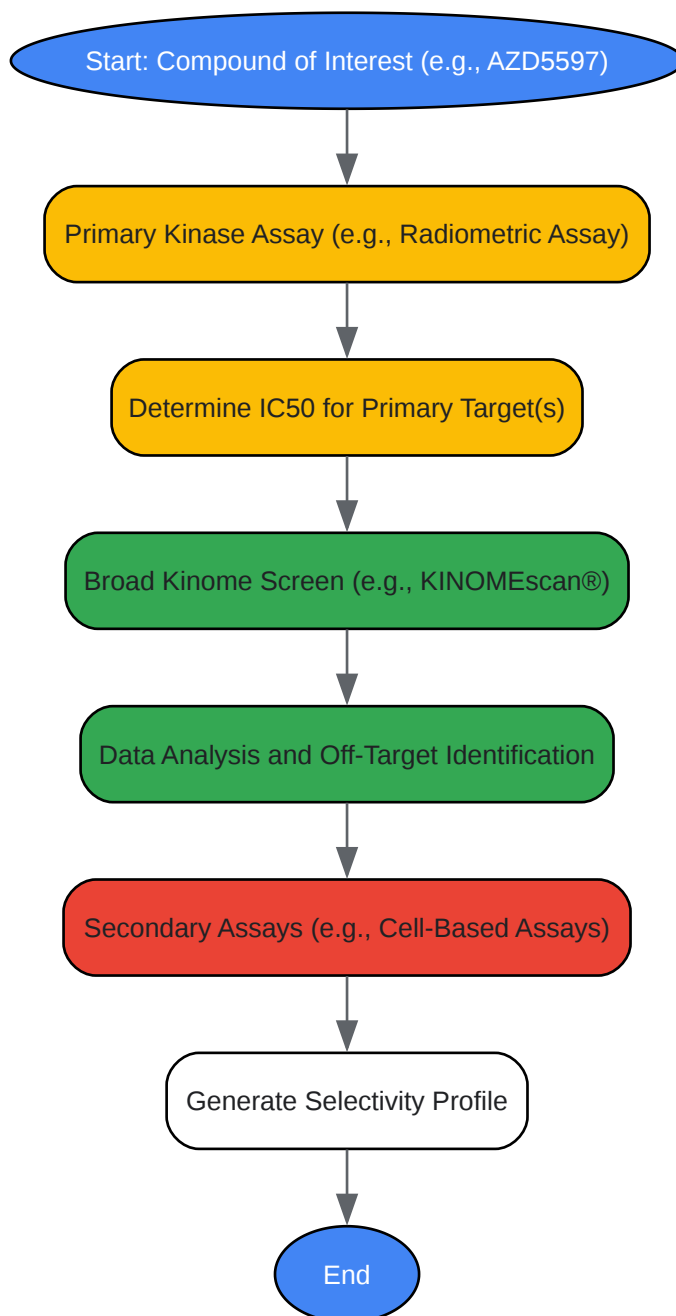


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AZD5597 inhibits key cell cycle kinases.

Experimental Workflow Diagram

The following diagram outlines a general workflow for determining the selectivity profile of a kinase inhibitor.



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Workflow for kinase inhibitor selectivity profiling.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
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